molecular formula C6H14N2OS B13108215 2-(2-(Methylthio)ethoxy)propanimidamide

2-(2-(Methylthio)ethoxy)propanimidamide

Cat. No.: B13108215
M. Wt: 162.26 g/mol
InChI Key: XODJGTNQKDONIQ-UHFFFAOYSA-N
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Description

2-(2-(Methylthio)ethoxy)propanimidamide is a chemical compound with the molecular formula C6H14N2OS It is known for its unique structure, which includes a methylthio group and an ethoxy group attached to a propanimidamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Methylthio)ethoxy)propanimidamide typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 2-(methylthio)ethanol with propanimidamide in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Methylthio)ethoxy)propanimidamide undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidamide group can be reduced to form corresponding amines.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-(Methylthio)ethoxy)propanimidamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(Methylthio)ethoxy)propanimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(Methylthio)ethoxy)acetamide
  • 2-(2-(Methylthio)ethoxy)propanoic acid
  • 2-(2-(Methylthio)ethoxy)ethanamine

Uniqueness

2-(2-(Methylthio)ethoxy)propanimidamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and biological activity.

Properties

Molecular Formula

C6H14N2OS

Molecular Weight

162.26 g/mol

IUPAC Name

2-(2-methylsulfanylethoxy)propanimidamide

InChI

InChI=1S/C6H14N2OS/c1-5(6(7)8)9-3-4-10-2/h5H,3-4H2,1-2H3,(H3,7,8)

InChI Key

XODJGTNQKDONIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=N)N)OCCSC

Origin of Product

United States

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